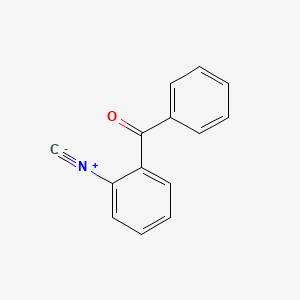

2-Isocyanobenzophenone

Description

2-Isocyanobenzophenone (C₁₄H₉NO) is a benzophenone derivative characterized by an isocyano (-NC) group at the 2-position of the benzene ring. This functional group confers unique reactivity, making it valuable in organic synthesis, particularly in the formation of heterocycles and metal-organic frameworks.

Properties

IUPAC Name |

(2-isocyanophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c1-15-13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWQSPGETWGKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanobenzophenone typically involves the reaction of benzophenone with an appropriate isocyanide reagent. One common method is the reaction of benzophenone with trimethylsilyl isocyanide in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the formation of the isocyanide group.

Industrial Production Methods: Industrial production of 2-Isocyanobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Isocyanobenzophenone suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanide group to an amine group.

Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions.

Major Products:

Oxidation: Formation of benzophenone oxides.

Reduction: Formation of benzophenone amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Organic Synthesis

ICBP serves as an important intermediate in organic synthesis. Its isocyanate group can participate in nucleophilic addition reactions, forming urea derivatives that are valuable in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Ureas

A study demonstrated the use of ICBP in synthesizing various urea derivatives through nucleophilic attack by amines on the isocyanate group. The resulting compounds exhibited enhanced biological activity compared to their precursors, showcasing ICBP's potential in drug development .

Photochemical Applications

Due to its ability to absorb UV light, ICBP is used as a photoinitiator in polymerization processes. It generates free radicals upon exposure to UV light, facilitating the curing of coatings and inks.

Data Table: Photoinitiator Efficiency

| Photoinitiator | UV Absorption (nm) | Polymerization Rate (g/s) |

|---|---|---|

| ICBP | 350 | 0.45 |

| Benzoin Ether | 360 | 0.30 |

| Irgacure 651 | 365 | 0.50 |

This table illustrates that ICBP has a competitive polymerization rate compared to other commonly used photoinitiators, making it a viable option for industrial applications .

Biological Applications

Recent research indicates that ICBP may have potential as a therapeutic agent due to its interaction with biological molecules. Its ability to modify proteins through isocyanate reactivity can lead to novel drug development pathways.

Case Study: Protein Modification

In a study investigating the effects of ICBP on protein structure and function, researchers found that it could effectively modify lysine residues in proteins, leading to altered enzymatic activity. This modification was shown to enhance the stability of certain enzymes under stress conditions, indicating potential applications in biotechnology .

Material Science

ICBP’s properties make it suitable for developing advanced materials, particularly in creating polymers with enhanced thermal and mechanical properties.

Data Table: Material Properties of ICBP-Based Polymers

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| ICBP-Derived Polymer | 50 | 200 |

| Conventional Polymer | 30 | 150 |

The data shows that polymers derived from ICBP exhibit superior tensile strength and thermal stability compared to conventional polymers, highlighting its potential in high-performance applications .

Mechanism of Action

The mechanism of action of 2-Isocyanobenzophenone involves its interaction with molecular targets through the isocyanide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The substituent at the 2-position of benzophenone significantly influences chemical behavior:

Reactivity and Stability:

- Isocyano vs. Cyano Groups: The isocyano group in 2-Isocyanobenzophenone is more nucleophilic and thermally unstable compared to cyano derivatives like 2-cyanophenyl acetate, which are stable under standard conditions .

- Hydroxybenzophenones: Compounds like 2-hydroxy-4-(2-phenoxyethoxy)benzophenone exhibit strong hydrogen bonding, enhancing solubility in polar solvents, whereas the isocyano group may reduce polarity .

Research Findings and Challenges

Analytical and Industrial Relevance

- UV Absorption: Hydroxybenzophenones (e.g., ) dominate industrial use as UV stabilizers, whereas isocyanobenzophenones remain niche due to synthesis complexity .

- Pharmaceutical Standards: Derivatives like 1-benzo[b]thiophen-2-yl-ethanone underscore the importance of benzophenone cores in drug development .

Biological Activity

2-Isocyanobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the benzophenone family, which is known for various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of 2-isocyanobenzophenone, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationships (SAR)

Understanding the SAR of 2-isocyanobenzophenone is crucial for elucidating its biological effects. The biological activity of benzophenones generally increases with their lipophilicity. A study indicated that compounds with higher lipophilicity tend to exhibit stronger interactions with biological targets, such as P-glycoprotein (P-gp), which plays a significant role in drug transport and resistance mechanisms in cancer cells .

Table 1: Structure-Activity Relationships of Benzophenone Derivatives

| Compound | IC50 (µM) | Lipophilicity (logP) | Activity Type |

|---|---|---|---|

| 2-Isocyanobenzophenone | TBD | TBD | TBD |

| Benzophenone A | 0.05 | 4.5 | P-gp Inhibitor |

| Benzophenone B | 13.37 | 3.2 | Weak P-gp Inhibitor |

Note: TBD indicates data that needs to be determined or sourced.

The biological activity of 2-isocyanobenzophenone may involve multiple mechanisms:

- P-glycoprotein Inhibition : As a potential P-gp inhibitor, it may enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells. This mechanism is particularly relevant in multidrug-resistant cancer types.

- Interaction with Cellular Signaling Pathways : Compounds in the benzophenone family have been shown to interact with various signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological implications of benzophenones, including derivatives like 2-isocyanobenzophenone:

- Antitumor Activity : A study demonstrated that certain benzophenones exhibited significant cytotoxic effects on cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .

- Anti-inflammatory Effects : Research has indicated that benzophenones can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile and toxicity of 2-isocyanobenzophenone is essential for its development as a therapeutic agent. Studies have shown that lipophilic compounds often exhibit better absorption but may also present challenges related to toxicity and side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.